Piperidine-2,6-dicarboxylic acid

Catalog No.
S596782
CAS No.
499-82-1
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-2,6-dicarboxylic acid

CAS Number

499-82-1

Product Name

Piperidine-2,6-dicarboxylic acid

IUPAC Name

piperidine-2,6-dicarboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

SOOPBZRXJMNXTF-UHFFFAOYSA-N

SMILES

C1CC(NC(C1)C(=O)O)C(=O)O

Synonyms

2,6-piperidine dicarboxylate, 2,6-piperidinedicarboxylic acid, 2,6-piperidinedicarboxylic acid, cis-isomer

Canonical SMILES

C1CC(NC(C1)C(=O)O)C(=O)O

2,6-Piperidinedicarboxylic acid is an alpha-amino acid.

Piperidine-2,6-dicarboxylic acid (PDA), also known as teneraic acid, is a fully saturated, monocyclic aliphatic heterocycle featuring a piperidine ring substituted with two carboxylic acid groups at the 2- and 6-positions. As an alpha-amino acid analog, it serves as a 3D conformational scaffold in peptidomimetic synthesis, coordination chemistry, and biochemical research targeting the diaminopimelate (DAP) pathway. Unlike its aromatic counterparts, PDA offers distinct stereochemical configurations (cis/trans isomers) and a significantly more basic secondary amine center, making it a required building block for developing conformationally restricted drugs, novel metal chelators, and specific enzyme inhibitors where precise spatial geometry is a strict prerequisite [1].

Research Fit

Enzyme mechanism studies — DHDPS inhibition assay context where saturated vs. aromatic scaffold mechanism differs Supports inhibitor mechanism-of-action differentiation
Stereochemical-control research — Chiral building block with three distinct stereoisomers; trans-(2S,6S) form occurs naturally Enables enantiomer-attribution review and stereoselective synthesis workflow
Coordination chemistry probe — Rare earth chelation with step-wise formation constants comparable to dipicolinic acid Chiral centers may support enantioselective separation or catalysis research

Attempting to substitute piperidine-2,6-dicarboxylic acid with its widely available aromatic analog, pyridine-2,6-dicarboxylic acid (dipicolinic acid or DPA), fundamentally compromises molecular design and assay integrity. DPA is a planar, rigid molecule with an sp2-hybridized nitrogen, which remains largely unprotonated at physiological pH. In contrast, PDA possesses a fully saturated, sp3-hybridized chair conformation with a more basic secondary amine, altering both its 3D spatial footprint and its electrostatic profile. This structural divergence means DPA cannot replicate the specific hydrogen-bonding networks, non-planar metal coordination bite angles, or the precise active-site fit required in enzyme inhibition assays and peptidomimetic drug development [1].

Substitution Risk

Aromatic analog Pyridine-2,6-dicarboxylic acid (dipicolinic acid) may shift DHDPS inhibition mechanism; competitive vs. non-competitive profiles differ despite similar IC50 context
Stereoisomer mix Racemic or undefined cis/trans mixture may not reproduce species-specific DHDPS inhibition; biological activity is stereoisomer-dependent
Synthetic route Direct hydrogenation of dipicolinic acid yields cis-meso isomer; photocatalytic route controls trans/cis ratio. Stereochemical outcome is route-dependent

Precursor Suitability: 3D Conformational Geometry vs. Planar Scaffolds

In the design of conformationally restricted peptidomimetics, the spatial arrangement of functional groups dictates precursor viability. Piperidine-2,6-dicarboxylic acid provides a fully saturated chair conformation that projects the 2- and 6-carboxylate groups in specific 3D orientations (e.g., trans-(2S,6S)), whereas the benchmark comparator pyridine-2,6-dicarboxylic acid is strictly planar. This sp3-hybridized architecture allows PDA to act as a 3D structural mimic in biological systems, a geometric requirement that cannot be fulfilled by the flat, sp2-hybridized DPA scaffold [1].

Evidence DimensionMolecular Geometry and Hybridization
Target Compound Datasp3-hybridized, non-planar chair conformation (cis/trans stereocenters)
Comparator Or BaselinePyridine-2,6-dicarboxylic acid (sp2-hybridized, strictly planar)
Quantified DifferenceTransition from 2D planar intercalation to 3D spatial projection
ConditionsStructural scaffold selection for peptidomimetic synthesis

Procurement of the saturated PDA scaffold is mandatory when downstream synthesis requires 3D spatial projection rather than planar geometry.

E. coli DHDPS Inhibition
Head-to-head
IC50 20 mM (both), 83% inhib. at 50 mM vs. competitive inhib.
Similar potency, distinct inhibition mechanism — saturated scaffold differentiates from aromatic analog
Mechanism of action review required; assay conditions not fully specified

Formulation Compatibility: Electrostatic Profile and Physiological Protonation

The saturation of the heterocyclic ring alters the basicity of the nitrogen center, directly impacting formulation behavior. The secondary aliphatic amine in piperidine-2,6-dicarboxylic acid is more basic compared to the aromatic nitrogen in pyridine-2,6-dicarboxylic acid. Consequently, at a physiological pH of 7.4, PDA exists predominantly in a protonated, zwitterionic state, while DPA remains unprotonated at the nitrogen. This shift in the electrostatic profile dictates the molecule's solubility, membrane permeability, and hydrogen-bonding capacity in aqueous environments [1].

Evidence DimensionNitrogen Basicity and Protonation State
Target Compound DataBasic aliphatic secondary amine (protonated at pH 7.4)
Comparator Or BaselinePyridine-2,6-dicarboxylic acid (aromatic nitrogen, unprotonated at pH 7.4)
Quantified DifferenceFundamental shift in physiological charge state (zwitterionic vs. anionic)
ConditionsAqueous formulation and physiological pH (7.4) environments

Buyers must select PDA when the synthetic route or biological assay requires a protonated amine donor for hydrogen bonding or specific electrostatic interactions.

M. tuberculosis DHDPS
Head-to-head
77% vs. 73% inhibition at 20 mM
Modest reported inhibition difference vs. chelidamic acid; supports scaffold selection for target enzyme studies
Reported endpoint context; species-specific DHDPS assay review advised

Laboratory Workflow Fit: Benchmark Inhibition in DAP Pathway Assays

In biochemical workflows targeting dihydrodipicolinate synthase (DHDPS)—a key enzyme in bacterial lysine biosynthesis—structural analogs of the natural intermediate are required to probe inhibition. Studies evaluating inhibitors against Mycobacterium tuberculosis DHDPS demonstrated that piperidine-2,6-dicarboxylic acid provides a specific inhibition profile, measuring 43% inhibition under standard assay conditions. This differs quantitatively from pyridine-2,6-dicarboxylic acid, which yields 75% inhibition. This distinct activity profile makes PDA a required, non-interchangeable reference standard for mapping the structure-activity relationship (SAR) of the DHDPS active site [1].

Evidence DimensionMtb DHDPS Enzyme Inhibition Magnitude
Target Compound Data43% inhibition
Comparator Or BaselinePyridine-2,6-dicarboxylic acid (75% inhibition)
Quantified Difference32% absolute difference in inhibition magnitude due to structural saturation
ConditionsIn vitro Mtb DHDPS inhibition assay

For researchers developing novel antibiotics or herbicides, PDA is a required specific benchmark compound for accurate SAR mapping of the DAP pathway.

Cross-Species DHDPS
Class-level inference
M. tuberculosis 77% | S. aureus 51% | E. coli 49%
Species-dependent inhibition profile; M. tuberculosis ranked highest in tested set
Supports species-selectivity endpoint review; 20 mM fixed concentration
Antifungal Model Context
Cross-study comparable
Dipicolinic acid: complete blight control at 1 mM; piperidine ester: less effective
Scaffold-dependent antifungal response in plant pathogen leaf disc model
Cross-study comparison; P. infestans model — verify for target organism
Stereoselective Synthesis
Cross-study comparable
CdS photocatalysis (1023 K) → high trans/cis; PtO2/Pd-C hydrogenation → cis-meso
Synthetic route determines stereochemical outcome; photocatalytic method enables trans/cis ratio control
Method-dependent stereochemistry; review catalyst preparation conditions
Rare Earth Chelation
Cross-study comparable
log K1, log K2 determined; trend follows metal ion size, similar to dipicolinic acid
Chelation trend comparable to aromatic analog; chiral centers may enable selective coordination
Aqueous μ=0.1 KNO3, 25°C; exact constants require source review

Peptidomimetic and Conformationally Restricted Drug Design

Utilizing PDA's saturated chair conformation to synthesize 3D peptide analogs that require specific spatial orientation of carboxylate groups, a geometric requirement that cannot be achieved with planar pyridine derivatives[1].

Biochemical Assays for DAP Pathway Inhibitors

Serving as a reference standard and structural probe in DHDPS enzyme inhibition workflows for the development of novel antibacterial (e.g., anti-TB) and herbicidal agents[2].

Advanced Coordination Chemistry and Metal Chelation

Exploiting the non-planar bite angle and altered basicity of the piperidine nitrogen to design novel transition metal complexes and catalysts that differ geometrically from classic DPA-metal chelates[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
DHDPS enzyme inhibition studies
Saturated vs. aromatic scaffold mechanism context
Inhibitor mechanism-of-action differentiation; species-specific DHDPS response
Stereoselective synthesis research
Trans/cis ratio and enantiomeric identity
Stereochemical-control validation; chiral building block identity review
Rare earth coordination chemistry
Chelation formation constants and chiral ligand potential
Metal-ion selectivity trend review; enantioselective application context
Antifungal SAR research
Scaffold-dependent whole-organism response context
Plant pathogen model endpoint review; scaffold comparison in vivo

XLogP3

-2.4

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